1-Bromopentan-2-ol
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Overview
Description
1-Bromopentan-2-ol is a chemical compound with the IUPAC name 1-bromo-2-pentanol . It has a molecular weight of 167.05 and a molecular formula of C5H11BrO .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of 1-propanethiol with this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
1-Bromopentan-2-ol is involved in the synthesis of various derivatives with potential applications. For example, 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were synthesized using 1-(propylsulfanyl)pentan-2-ol, which in turn was prepared from this compound. These compounds showed promise as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Laboratory Experiments and Education
This compound has been used in educational settings, particularly in studies of elimination reactions of alkyl halides. An experiment using 1-bromopentane or 2-bromopentane with sodium ethoxide or potassium tert-butoxide was conducted, monitored through gas chromatography to observe the relative amounts of various pentene isomers produced (Latimer, 2003).
Material Synthesis
The compound plays a role in the synthesis of materials. For instance, 1-bromopentane was synthesized using a sulfur-bromine method with investigated raw materials proportions and reaction conditions, showing high yield and economic benefits. This method is significant in the synthesis of 50CB, a nonlinear chromophore (Ruan Zhan-jun, 2005).
Photodissociation Studies
In physical chemistry, this compound has been studied in the context of photodissociation. The photodissociation dynamics of 2-bromopentane at around 234 nm were investigated using an ion-velocity map imaging technique, which provides insights into the reaction paths and potential energy surfaces involved in the photodissociation process (Gu et al., 2013).
Raman Spectroscopy and Conformational Studies
This compound has been utilized in conformational studies using Raman spectroscopy. For example, selectively monodeuterated species of 1-bromopentane were studied, demonstrating how isolated C-D stretching and CHD rocking vibrations correlate with local conformation of alkyl chains, offering insights into conformational polymorphism (Ohno et al., 1996).
Mechanism of Action
Target of Action
The primary targets of 1-Bromopentan-2-ol are not well-documented in the literature. This compound is a bromoalkane, which are known to be reactive and can interact with various biological molecules. The specific targets of this compound remain to be identified .
Mode of Action
As a bromoalkane, it may undergo nucleophilic substitution reactions with biological molecules, potentially leading to changes in their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical structure, it may interact with various biological molecules, potentially leading to changes in their function. The specific effects of these interactions are currently unknown .
Properties
IUPAC Name |
1-bromopentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCWGHNIYLEOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26818-03-1 |
Source
|
Record name | 1-bromopentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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